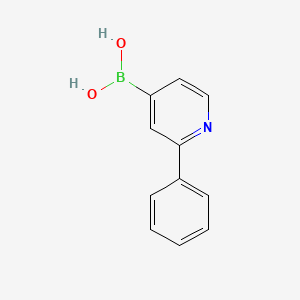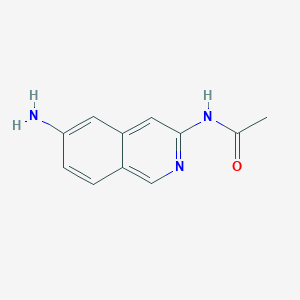
N-(6-Aminoisoquinolin-3-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-アミノイソキノリン-3-イル)アセトアミドは、イソキノリン誘導体のクラスに属する化学化合物です。この化合物は、イソキノリン環の6位にアミノ基、3位にアセトアミド基が存在することを特徴としています。その潜在的な生物活性と有機合成における応用のために、科学研究のさまざまな分野で注目されています。
準備方法
合成経路と反応条件
N-(6-アミノイソキノリン-3-イル)アセトアミドの合成は、いくつかの方法によって達成できます。一般的なアプローチの1つは、制御された条件下で6-アミノイソキノリンと無水酢酸を反応させることです。反応は通常、次のように進みます。
出発物質: 6-アミノイソキノリンと無水酢酸。
反応条件: 反応は、ジクロロメタンまたはトルエンなどの不活性溶媒中で、0〜25°Cの温度範囲で行われます。
手順: 6-アミノイソキノリンを溶媒に溶解し、無水酢酸を連続的に撹拌しながら滴下します。次に、反応混合物を数時間撹拌して完了させます。
後処理: 反応混合物を水でクエンチし、生成物を有機溶媒を使用して抽出します。有機層を無水硫酸ナトリウムで乾燥させ、減圧下で濃縮して粗生成物を得ます。次に、再結晶によって精製します。
工業生産方法
工業的な環境では、N-(6-アミノイソキノリン-3-イル)アセトアミドの生産は、同様の合成経路を含みますが、より大きな規模で行われます。このプロセスは、より高い収量と純度を実現するように最適化され、最終生成物の品質を確保するために、蒸留、クロマトグラフィー、結晶化などの追加の手順が含まれる場合があります。
化学反応の分析
反応の種類
N-(6-アミノイソキノリン-3-イル)アセトアミドは、次のようなさまざまな化学反応を起こします。
酸化: アミノ基は、強い酸化条件下でニトロ誘導体に変換するために酸化することができます。
還元: この化合物は、対応するアミンまたは他の還元された誘導体を形成するために還元することができます。
置換: アセトアミド基は、求核置換反応に関与し、さまざまな置換誘導体の形成につながります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) や三酸化クロム (CrO3) があります。
還元: 水素化リチウムアルミニウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が一般的に使用されます。
置換: アミン、アルコール、チオールなどの求核剤は、塩基性または酸性条件下で置換反応に使用できます。
主要な生成物
これらの反応から生成される主要な生成物は、使用された特定の試薬と条件によって異なります。たとえば、酸化はニトロ誘導体を生じさせる可能性があり、還元はアミンを生成する可能性があります。置換反応は、さまざまな置換イソキノリン誘導体につながる可能性があります。
科学的研究の応用
N-(6-アミノイソキノリン-3-イル)アセトアミドは、科学研究において次のようないくつかの応用があります。
化学: これは、複雑な有機分子と複素環の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌活性、抗癌活性、抗炎症活性など、潜在的な生物活性について研究されています。
医学: さまざまな病気に対する治療薬としての可能性を探求するために、研究が進められています。
産業: これは、新素材の開発や、医薬品や農薬の製造における中間体として使用されています。
作用機序
N-(6-アミノイソキノリン-3-イル)アセトアミドの作用機序は、特定の分子標的および経路との相互作用に関与しています。この化合物は、酵素、受容体、または他のタンパク質に結合することによってその効果を発揮し、それらの活性を調節する可能性があります。たとえば、病気の経路に関与する特定の酵素の活性を阻害し、治療効果をもたらす可能性があります。関与する正確な分子標的と経路は、現在進行中の研究の対象です。
類似の化合物との比較
N-(6-アミノイソキノリン-3-イル)アセトアミドは、次のような他のイソキノリン誘導体と比較することができます。
6-アミノイソキノリン: アセトアミド基が欠損しているため、化学反応性と生物活性に違いが生じます。
N-(6-ニトロイソキノリン-3-イル)アセトアミド: アミノ基ではなくニトロ基が含まれており、特性と応用に違いが生じます。
N-(6-ヒドロキシイソキノリン-3-イル)アセトアミド: ヒドロキシ基が含まれており、溶解性と反応性に影響を与える可能性があります。
N-(6-アミノイソキノリン-3-イル)アセトアミドの独自性は、その特定の置換パターンにあります。この置換パターンにより、明確な化学的および生物学的特性が与えられ、研究開発に価値のある化合物となっています。
類似化合物との比較
N-(6-Aminoisoquinolin-3-yl)acetamide can be compared with other isoquinoline derivatives, such as:
6-Aminoisoquinoline: Lacks the acetamide group, which may result in different chemical reactivity and biological activity.
N-(6-Nitroisoquinolin-3-yl)acetamide: Contains a nitro group instead of an amino group, leading to different properties and applications.
N-(6-Hydroxyisoquinolin-3-yl)acetamide: Contains a hydroxy group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
特性
CAS番号 |
918811-44-6 |
|---|---|
分子式 |
C11H11N3O |
分子量 |
201.22 g/mol |
IUPAC名 |
N-(6-aminoisoquinolin-3-yl)acetamide |
InChI |
InChI=1S/C11H11N3O/c1-7(15)14-11-5-9-4-10(12)3-2-8(9)6-13-11/h2-6H,12H2,1H3,(H,13,14,15) |
InChIキー |
KAMBQYGNLQVHLS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=NC=C2C=CC(=CC2=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


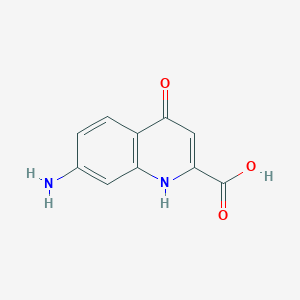
![(5R,7S,8R)-Methyl 8-amino-1-oxaspiro[4.4]nonane-7-carboxylate](/img/structure/B11899728.png)



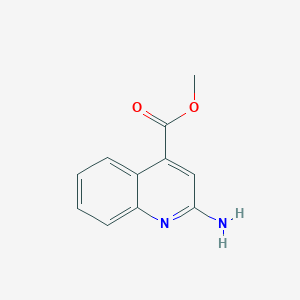
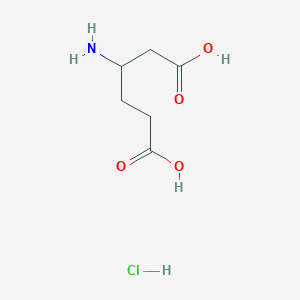
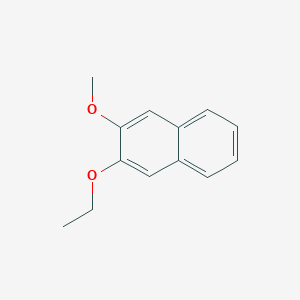


![(5-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899785.png)

